![molecular formula C13H23N3O2 B166077 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide CAS No. 130573-54-5](/img/structure/B166077.png)
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole-4-carboxamide and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been found to interact with various proteins and enzymes involved in these pathways, leading to changes in gene expression and protein synthesis.
Effets Biochimiques Et Physiologiques
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Modulation of cellular signaling pathways.
2. Changes in gene expression and protein synthesis.
3. Alteration of cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood.
However, there are also some limitations to using this compound in lab experiments. For example, its effects may be dose-dependent, and it may not be suitable for use in certain experimental systems. Additionally, further research is needed to fully understand the potential side effects of this compound and its interactions with other drugs or compounds.
Orientations Futures
There are several future directions for research on 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide. Some of these include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases.
2. Studying the effects of this compound on different cellular signaling pathways.
3. Examining the potential side effects of this compound and its interactions with other drugs or compounds.
4. Developing new synthetic methods for this compound and its derivatives.
Conclusion:
In conclusion, 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is a valuable compound for scientific research. Its synthesis method is relatively simple, and it has been found to exhibit a range of biochemical and physiological effects. However, further research is needed to fully understand the potential therapeutic applications of this compound and its interactions with other drugs or compounds.
Méthodes De Synthèse
The synthesis of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with (2S,3R)-2-hydroxy-3-nonyl succinic anhydride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, which can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound include:
1. Studying the role of imidazole-4-carboxamide derivatives in cellular signaling pathways.
2. Investigating the effects of this compound on gene expression and protein synthesis.
3. Examining the potential therapeutic applications of this compound in the treatment of various diseases.
Propriétés
Numéro CAS |
130573-54-5 |
|---|---|
Nom du produit |
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide |
Formule moléculaire |
C13H23N3O2 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C13H23N3O2/c1-3-4-5-6-7-12(10(2)17)16-8-11(13(14)18)15-9-16/h8-10,12,17H,3-7H2,1-2H3,(H2,14,18)/t10-,12+/m0/s1 |
Clé InChI |
JWHINRCANJWPCL-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCC[C@H]([C@H](C)O)N1C=C(N=C1)C(=O)N |
SMILES |
CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N |
SMILES canonique |
CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N |
Synonymes |
1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide 1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'R,3'S)-isomer 1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'S,3'R)-isomer 1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide, (2'R,3'S)-isomer 1-HNIC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



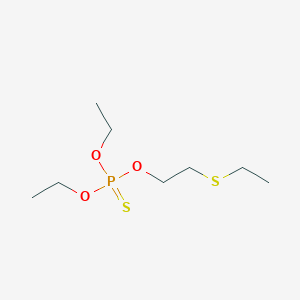

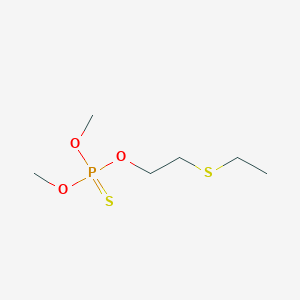


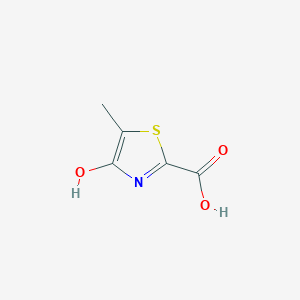
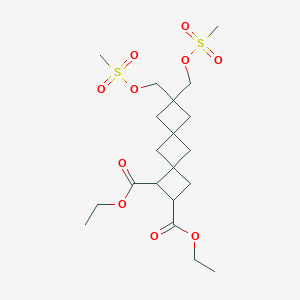
![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)


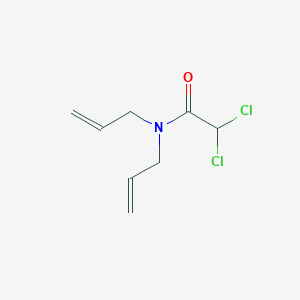
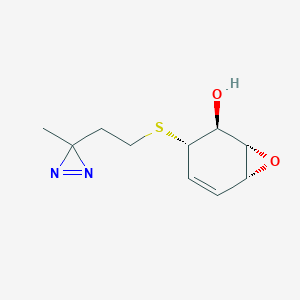

![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)